![molecular formula C8H9ClF3N B8025302 N-Methyl-1-(2,4,5-trifluorophenyl)methanamine hydrochloride CAS No. 1951439-17-0](/img/structure/B8025302.png)
N-Methyl-1-(2,4,5-trifluorophenyl)methanamine hydrochloride
Overview
Description
N-Methyl-1-(2,4,5-trifluorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H9ClF3N It is known for its unique structure, which includes a trifluorophenyl group attached to a methanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(2,4,5-trifluorophenyl)methanamine hydrochloride typically involves the reaction of 2,4,5-trifluorobenzaldehyde with methylamine. The reaction proceeds through a reductive amination process, where the aldehyde group is reduced to an amine. Common reagents used in this process include sodium cyanoborohydride or hydrogen gas in the presence of a palladium catalyst. The reaction is usually carried out in an organic solvent such as methanol or ethanol under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid, followed by crystallization and purification steps.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(2,4,5-trifluorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the trifluorophenyl group to a more reduced state.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced trifluorophenyl compounds, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Neuropharmacological Potential
N-Methyl-1-(2,4,5-trifluorophenyl)methanamine hydrochloride is being investigated for its potential as a therapeutic agent in treating mood disorders. The trifluoromethyl group enhances the compound's lipophilicity and receptor binding affinity, making it a candidate for developing selective serotonin reuptake inhibitors (SSRIs) or other neuropharmacological agents. Research indicates that compounds with similar structures exhibit significant activity at serotonin receptors, suggesting a pathway for further exploration in antidepressant drug development .
Biological Probes
The compound can serve as a biochemical probe to study enzyme activities and receptor interactions. Its ability to selectively bind to specific neurotransmitter receptors allows researchers to investigate the underlying mechanisms of various neurological conditions .
Agrochemicals
Herbicide and Pesticide Development
Due to its chemical structure, this compound is being explored as a potential herbicide or pesticide. The trifluoromethyl group is known to enhance the biological activity of agrochemicals by improving their efficacy against pests and weeds while minimizing environmental impact . Field studies are necessary to evaluate its effectiveness in controlling specific plant diseases caused by fungi or bacteria.
Material Science
Synthesis of Advanced Materials
In material science, this compound can be utilized in synthesizing advanced materials with specific electronic or optical properties. Its unique chemical characteristics allow it to be incorporated into polymer matrices or used as a precursor in the development of novel nanomaterials . The stability and reactivity of this compound make it suitable for applications in sensors and electronic devices.
Mechanism of Action
The mechanism of action of N-Methyl-1-(2,4,5-trifluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluorophenyl group is known to enhance the compound’s binding affinity to certain receptors or enzymes. The methanamine backbone allows for the formation of hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(2,4,6-trifluorophenyl)methanamine hydrochloride
- N-Methyl-1-(3,4,5-trifluorophenyl)methanamine hydrochloride
- N-Methyl-1-(2,3,4-trifluorophenyl)methanamine hydrochloride
Uniqueness
N-Methyl-1-(2,4,5-trifluorophenyl)methanamine hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement can significantly influence the compound’s chemical reactivity and biological activity compared to other trifluorophenyl derivatives. The 2,4,5-trifluorophenyl group provides a distinct electronic environment that can enhance the compound’s interactions with various molecular targets.
Biological Activity
N-Methyl-1-(2,4,5-trifluorophenyl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of trifluoromethyl groups enhances its binding affinity to various biological targets, which may lead to diverse pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, cellular effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- Trifluoromethyl Group : The presence of three fluorine atoms increases lipophilicity and influences the compound's reactivity.
- Amine Functionality : The amine group allows for potential interactions with neurotransmitter receptors and enzymes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Binding Affinity : The trifluoromethyl groups enhance binding affinity to certain receptors and enzymes, modulating various biochemical pathways.
- Neurotransmitter Modulation : This compound may influence neurotransmitter systems by binding to receptors involved in synaptic transmission, potentially affecting mood and cognition.
- Enzyme Interaction : It can act as an inhibitor or activator of specific enzymes, impacting metabolic pathways critical for cellular function.
Antiproliferative Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
Compound | Cell Line | IC50 (nM) |
---|---|---|
3e | MCF-7 | 1.7 |
3e | A549 | 38 |
3b | MCF-7 | 0.06 |
These results suggest that structural modifications can lead to enhanced biological activity against specific cancer types .
Neuroprotective Effects
Studies have shown that similar compounds may exert neuroprotective effects through:
- Reduction of Oxidative Stress : By modulating antioxidant pathways.
- Inhibition of Apoptosis : Through caspase activation studies indicating reduced cell death in neuronal models .
Case Studies
-
Study on Antiproliferative Activity :
A study evaluated the antiproliferative effects of this compound analogs on human cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values in the low nanomolar range against MCF-7 cells, highlighting their potential as chemotherapeutic agents . -
Neuroprotective Mechanisms :
Another research focused on the neuroprotective properties of related compounds in a Parkinson's disease model. The study reported that these compounds could enhance dopaminergic neuron survival by modulating inflammatory responses and oxidative stress markers .
Properties
IUPAC Name |
N-methyl-1-(2,4,5-trifluorophenyl)methanamine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N.ClH/c1-12-4-5-2-7(10)8(11)3-6(5)9;/h2-3,12H,4H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MROIFSCZSLKIDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1F)F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1951439-17-0 | |
Record name | Benzenemethanamine, 2,4,5-trifluoro-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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